

# Crystal structure of Benzyl beta-d-glucopyranoside

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## Compound of Interest

Compound Name: *Benzyl beta-d-glucopyranoside*

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An In-depth Technical Guide on the Crystal Structure of Benzyl  $\beta$ -D-glucopyranoside and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Benzyl  $\beta$ -D-glucopyranoside is a glycoside composed of a glucose molecule joined to a benzyl group via a  $\beta$ -glycosidic bond.[1][2] This compound and its derivatives are of significant interest in glycobiology and medicinal chemistry, serving as building blocks for the synthesis of more complex carbohydrates and as substrates for enzymatic studies.[3][4] Understanding the three-dimensional structure of these molecules is crucial for elucidating their biological functions and for the rational design of novel therapeutic agents.

While a specific crystal structure determination for Benzyl  $\beta$ -D-glucopyranoside is not readily available in the surveyed literature, this guide presents a detailed analysis of a closely related derivative, Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4- $^2$ H)-glucopyranoside. The crystallographic data and experimental protocols for this derivative provide a representative example of the structural characteristics and methodologies applicable to this class of compounds.

## Crystallographic Data of a Benzyl-Glucopyranoside Derivative

The following tables summarize the crystallographic data for Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside, a compound that shares key structural features with Benzyl  $\beta$ -D-glucopyranoside.

**Table 1: Crystal Data and Structure Refinement**

Parameter	Value
Empirical Formula	C <sub>21</sub> H <sub>25</sub> DO <sub>6</sub>
Formula Weight	375.42 g·mol <sup>-1</sup>
Temperature	296(2) K
Wavelength	0.71073 Å (MoK $\alpha$ )
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub>
Unit Cell Dimensions	
a	8.8884(8) Å
b	6.0907(5) Å
c	19.1722(17) Å
$\beta$	101.0830(10) °
Volume	1018.56(15) Å <sup>3</sup>
Z	2
Density (calculated)	1.224 g·cm <sup>-3</sup>
Absorption Coefficient	0.089 mm <sup>-1</sup>
F(000)	400

Data sourced from a study on Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside.[\[5\]](#)[\[6\]](#)

**Table 2: Selected Torsion Angles**

Torsion Angle	Atoms Defining the Angle	X-ray Value (°)
$\varphi$	H1-C1-O1-C7	-52.8
$\omega$	O5-C5-C6-O6	-64.7(3)
$\theta_2$	H2-C2-O2-C21	-4.9
$\theta_3$	H3-C3-O3-C31	-2.7

Data sourced from a study on Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside.[5][6]

### Table 3: Hydrogen Bond Geometry

D-H...A	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
O6-H6...O4	0.82	1.99	2.726(3)	148.6
O4-H4A...O6	0.82	1.86	2.682(3)	178.0

D: Donor atom, A: Acceptor atom. Data sourced from a study on Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside.[5][6]

## Structural Insights

In the crystal structure of Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside, the hexopyranose ring adopts a <sup>4</sup>C<sub>1</sub> chair conformation.[5][6] The hydroxymethyl group is in the gauche-gauche conformation.[5][6] A notable feature of the packing is a chain of intermolecular hydrogen bonds along the b-axis involving the O4 and O6 atoms.[5][6] The two benzyl groups are arranged at an angle of 56.9° to each other and participate in both intramolecular and intermolecular C-H... $\pi$  interactions.[5][6]

## Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure determination of Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside, serving as a representative protocol.

## Synthesis and Crystallization

The synthesis of Methyl 2,3-di-O-benzyl- $\alpha$ -d-(4-<sup>2</sup>H)-glucopyranoside was performed according to established literature procedures. The resulting product, a colorless syrup, was dissolved in a minimal volume of 2-propanol. An excess of n-pentane was then added to the solution. The mixture was stored at 4 °C overnight, which yielded the product as a tuft of colorless needles suitable for single-crystal X-ray diffraction.<sup>[5][6]</sup>

## Single Crystal X-ray Diffraction

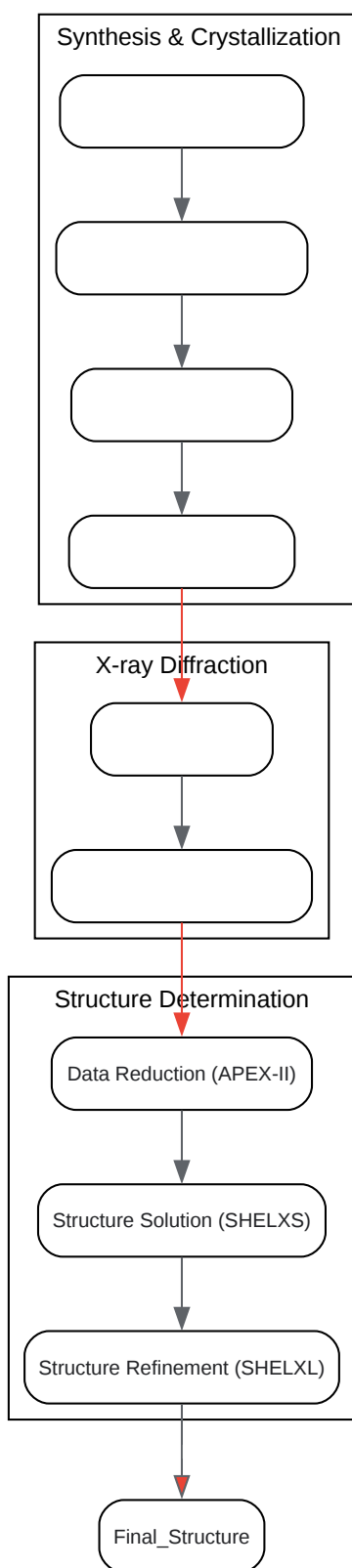
A suitable crystal was mounted on a thin glass fiber using epoxy glue. The mounted crystal was then placed on a Bruker platform equipped with an APEX-II detector. Data collection was performed by conducting several  $\omega$  scans at different  $\phi$  angles to sample a comprehensive portion of the Ewald sphere. The distance between the crystal and the detector was maintained at 40 mm.<sup>[5][6]</sup>

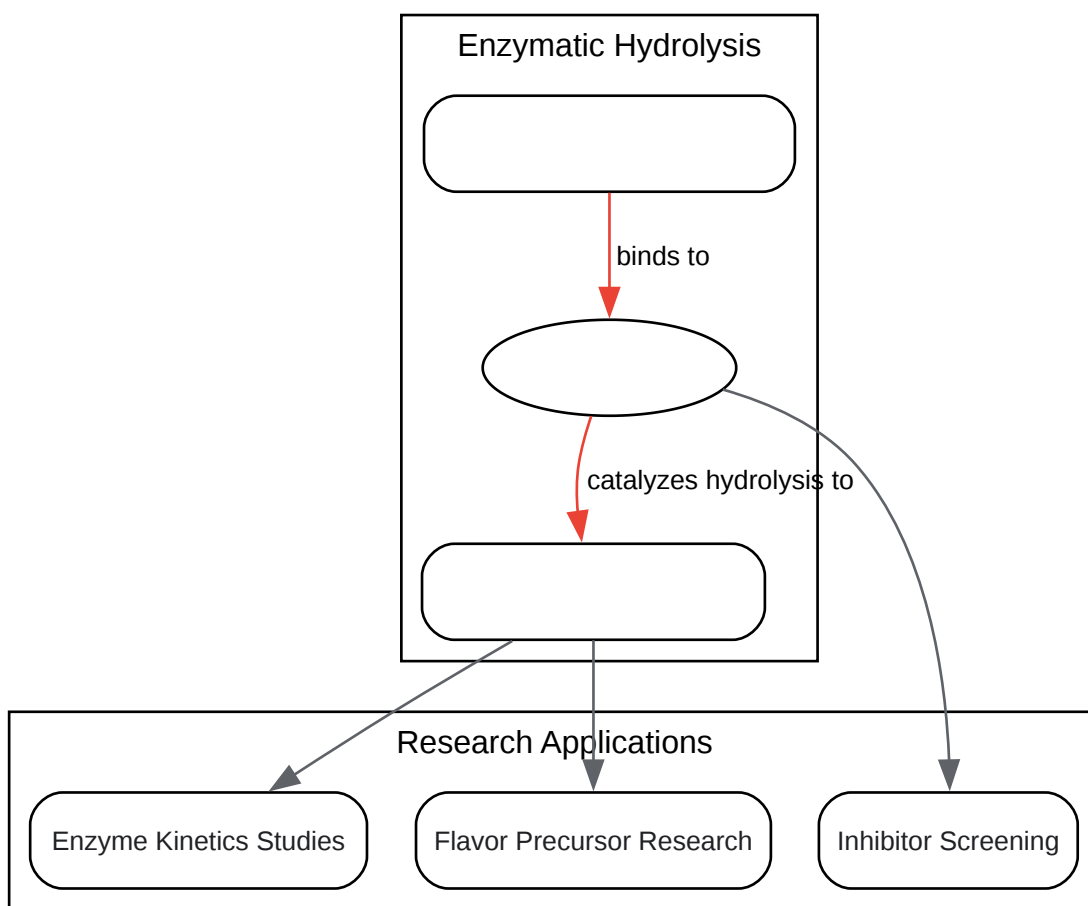
## Structure Solution and Refinement

The collected diffraction data was processed using the APEX-II software package for data reduction. The crystal structure was solved using direct methods with the SHELXS program and refined using full-matrix least-squares calculations with SHELXL-2019/3. All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The hydroxyl hydrogens were allowed to rotate.<sup>[5]</sup>

## Visualizations

### Experimental Workflow for Crystal Structure Determination





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